4-Hydrazino-2-(methylsulfanyl)pyrimidine
Overview
Description
4-Hydrazino-2-(methylsulfanyl)pyrimidine is a chemical compound that has recently gained attention in scientific research. It is a biochemical used for proteomics research . The molecular formula of this compound is C5H8N4S .
Synthesis Analysis
The synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine involves the reaction of 4-Chloro-2-(methylsulfanyl)pyrimidine with 99% hydrazine hydrate. The mixture is stirred at room temperature for 5 hours. The precipitate is then filtered, dried, and recrystallized from ethyl acetate .
Molecular Structure Analysis
In the crystal of the title compound, C5H8N4, centrosymmetric dimers are linked by pairs of N—H⋯N hydrogen bonds. Further N—H⋯N links result in a two-dimensional array whereby wave-like supramolecular chains are interconnected by R 2 2 (8) ring motifs .
Scientific Research Applications
Chemical Cross-Linking Between Nucleic Acids and Proteins
- Nitta et al. (1984) demonstrated the conversion of cytosine in nucleic acids into N4-aminocytosine, which can be linked to a sulhydryl group in proteins, showing a potential application in chemical cross-linking between nucleic acids and proteins (Nitta, Kuge, Yui, Tsugawa, Negishi, & Hayatsu, 1984).
Heteroaromatic Systems and Antibacterial Agents
- Dave and Shah (2002) synthesized novel pyrrolopyrimidine derivatives, potentially useful as antibacterial agents (Dave & Shah, 2002).
Synthesis of Pyrimidine Derivatives
- Alshahrani et al. (2018) explored the synthesis of selanyl derivatives of pyrimidines, contributing to the diverse chemical applications of pyrimidines (Alshahrani, Gobouri, Alshanbari, Ahmed, & Abdel‐Hafez, 2018).
Nucleoside Synthesis
- Williams, Loakes, and Brown (1998) described the synthesis of pyrrolopyrimidine nucleosides, highlighting the compound's utility in nucleoside synthesis (Williams, Loakes, & Brown, 1998).
Influence on DNA Methylation
- Grigoryan et al. (2012) studied the influence of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides on DNA methylation, indicating a potential application in genetic research (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, Garibyan, Nersesyan, & Agaronyan, 2012).
Novel Heterocyclic Systems
- Hasanpour, Eshghi, Bakavoli, and Yusefi (2014) synthesized novel heterocyclic systems using 4-hydrazinyl-2,6-bis(methylthio)pyrimidine-5-carbonitrile, showcasing the compound's role in creating complex molecular structures (Hasanpour, Eshghi, Bakavoli, & Yusefi, 2014).
properties
IUPAC Name |
(2-methylsulfanylpyrimidin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-10-5-7-3-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMAKFIBYJTQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544538 | |
Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-2-(methylsulfanyl)pyrimidine | |
CAS RN |
104408-29-9 | |
Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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